2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one
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Overview
Description
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine, followed by cyclization with a suitable reagent to form the benzoxazine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The benzoxazine ring structure allows for strong binding interactions with biological macromolecules, contributing to its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: A structurally related compound with similar biological activities.
Imidazole Derivatives: Compounds with a similar heterocyclic structure and diverse biological properties.
Thiazole Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one stands out due to its unique combination of a cyclohexylamine moiety and a benzoxazine ring, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
6965-20-4 |
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Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-[1-[(dimethylamino)methyl]cyclohexyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C17H24N2O2/c1-19(2)12-17(10-6-3-7-11-17)16-18-15(20)13-8-4-5-9-14(13)21-16/h4-5,8-9,16H,3,6-7,10-12H2,1-2H3,(H,18,20) |
InChI Key |
PSQYDTBPLXMLJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCCCC1)C2NC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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